molecular formula C20H16ClFN2O5 B2947488 Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate CAS No. 1357760-66-7

Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate

Cat. No.: B2947488
CAS No.: 1357760-66-7
M. Wt: 418.81
InChI Key: LBCYBTINVMGLAK-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Carbamoylation: The carbamoyl group is introduced by reacting the quinoline derivative with 3-chloro-4-methoxyphenyl isocyanate.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and carbamoyl groups.

    Reduction: Reduction reactions can target the quinoline ring or the carbamoyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. The fluorine atom enhances its binding affinity and stability, making it a potent inhibitor. The exact pathways involved depend on the specific application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-quinoline-2-carboxylate: Lacks the fluorine atom, resulting in different biological activity.

    Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-chloroquinoline-2-carboxylate: Substitution of fluorine with chlorine, affecting its reactivity and potency.

    Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-bromoquinoline-2-carboxylate: Bromine substitution, leading to different pharmacokinetic properties.

Uniqueness

The presence of the fluorine atom in Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate enhances its biological activity and stability compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl 4-[2-(3-chloro-4-methoxyanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O5/c1-27-17-6-4-12(8-14(17)21)23-19(25)10-29-18-9-16(20(26)28-2)24-15-5-3-11(22)7-13(15)18/h3-9H,10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCYBTINVMGLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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